molecular formula C15H16N6O2S2 B2549369 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide CAS No. 329921-17-7

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide

Cat. No. B2549369
CAS RN: 329921-17-7
M. Wt: 376.45
InChI Key: GIWWICXKOBQTHD-UHFFFAOYSA-N
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Description

This compound is a derivative of thiadiazole, a sub-family of azole compounds . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .


Synthesis Analysis

Thiadiazole derivatives are synthesized through various methods. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated in the presence of electrochemically generated p-benzoquinone . This study proposed an electron transfer + chemical reaction (EC) mechanism .


Molecular Structure Analysis

Thiadiazoles have a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .


Chemical Reactions Analysis

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The study proposed an electron transfer + chemical reaction (EC) mechanism .


Physical And Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not available in the search results, it’s known that 2,5-diamino-1,3,4-thiadiazole is a colorless crystal or white crystalline powder with weak basicity .

Scientific Research Applications

Synthesis and Antitumor Evaluation

The synthesis of various N-substituted-2-amino-1,3,4-thiadiazoles, starting from 2-amino-1,3,4-thiadiazole, has been explored for their potential antitumor and antioxidant activities. These compounds, including derivatives synthesized via reactions with chloroacetyl chloride, 4-(piperidin-1-yl)benzaldehyde, and others, have shown promising activities. This research highlights the versatility of thiadiazole compounds in synthesizing molecules with potential therapeutic benefits (Hamama et al., 2013).

Anticancer Properties

Another study focused on the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties. It details the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule, incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrating the compound's anticancer activity in vitro (Yushyn et al., 2022).

Molecular Docking and Anti-inflammatory Evaluation

The synthesis and molecular docking studies of a pyrazolone-thiadiazole hybrid molecule for its anti-inflammatory potency suggest its potential as a 5-lipoxygenase (5-LOX) inhibitor. This work indicates the compound's relevance in designing pharmacological agents (Holota et al., 2021).

Antimicrobial Activity

Research into the synthesis of new heterocycles incorporating the antipyrine moiety, such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has led to compounds with significant antimicrobial activity. This underscores the importance of such molecular structures in developing new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-9-12(17-11(22)8-24-15-19-18-14(16)25-15)13(23)21(20(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,16,18)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWICXKOBQTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide

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